REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[C:13](#[N:15])[CH3:14].[F:16][C:17]1[CH:24]=[C:23]([F:25])[CH:22]=[CH:21][C:18]=1[CH:19]=[O:20].[Cl-].[NH4+]>O1CCCC1>[F:16][C:17]1[CH:24]=[C:23]([F:25])[CH:22]=[CH:21][C:18]=1[CH:19]([OH:20])[CH2:14][C:13]#[N:15] |f:4.5|
|
Name
|
|
Quantity
|
0.97 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
2.88 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0.33 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=O)C=CC(=C1)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Control Type
|
UNSPECIFIED
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Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at −70° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
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Type
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CUSTOM
|
Details
|
removed
|
Type
|
TEMPERATURE
|
Details
|
cooling bath for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled back to −70° C.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was then stirred at −70° C. for 30 minutes
|
Duration
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30 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
WAIT
|
Details
|
After 4 hours at ambient temperature
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
was concentrated at reduced pressure
|
Type
|
ADDITION
|
Details
|
The resulting crude product was diluted with ethyl acetate (25 mL)
|
Type
|
WASH
|
Details
|
washed with water (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (40 g silica gel cartridge)
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/hexane (0%-10%)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)C(CC#N)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 960 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |